Cas no 7146-38-5 (1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene)
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
- AC1L8WZX
- NSC21392
- tetra-4-biphenylylethylene
- Tetrakis-biphenyl-4-yl-aethen
- tetrakis-biphenyl-4-yl-ethene
- 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
- 1,1,2,2-tetra(biphenyl-4-yl)ethene
- 7146-38-5
- F76117
- DTXSID70328344
- NSC-21392
- CS-0170557
- YSZC225
- BS-45162
-
- Inchi: 1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H
- InChI Key: HIAJNZGCSYPKJH-UHFFFAOYSA-N
- SMILES: C(/C1C=CC(C2C=CC=CC=2)=CC=1)(\C1C=CC(C2C=CC=CC=2)=CC=1)=C(\C1C=CC(C2C=CC=CC=2)=CC=1)/C1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 636.28188
- Monoisotopic Mass: 636.282
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 50
- Rotatable Bond Count: 8
- Complexity: 832
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 14.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.123
- Boiling Point: 763.4°C at 760 mmHg
- Flash Point: 424.7°C
- Refractive Index: 1.655
- PSA: 0
- LogP: 13.36200
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1195796-100mg |
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7146-38-5 | 98% | 100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241197-100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241197-250mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241197-500mg |
1,1,2,2-Tetra(biphenyl-4-yl)ethene |
7146-38-5 | 98% | 500mg |
¥ŰĢĊ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241197-1g |
1,1,2,2-Tetra(biphenyl-4-yl)ethene |
7146-38-5 | 98% | 1g |
¥1369.00 | 2024-05-02 | |
| Aaron | AR01X0KK-100mg |
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene |
7146-38-5 | 98% | 100mg |
$24.00 | 2025-02-12 | |
| Aaron | AR01X0KK-250mg |
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1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
Comprehensive Overview of 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene (CAS No. 7146-38-5)
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene, with the CAS number 7146-38-5, is a highly specialized organic compound that has garnered significant attention in advanced material science and optoelectronic applications. This compound belongs to the class of star-shaped oligofluorenes, which are renowned for their unique photophysical properties and potential use in organic light-emitting diodes (OLEDs), photonics, and molecular electronics. Its complex molecular structure, featuring a central ethenyl bridge and multiple phenyl rings, contributes to its exceptional thermal stability and luminescent efficiency.
In recent years, the demand for high-performance organic semiconductors has surged, driven by advancements in flexible displays and energy-efficient lighting. Researchers and manufacturers are increasingly exploring compounds like 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene due to its ability to enhance charge transport and emission characteristics in thin-film devices. Its tris(4-phenylphenyl)ethenyl moiety, in particular, has been studied for its role in improving exciton confinement, a critical factor for achieving high-efficiency OLEDs.
The synthesis of CAS 7146-38-5 involves multi-step organic reactions, including Suzuki coupling and Wittig olefination, which are widely used in the preparation of π-conjugated systems. These methods ensure high purity and yield, making the compound suitable for industrial-scale production. Notably, its compatibility with solution-processing techniques aligns with the growing trend toward low-cost, large-area fabrication of electronic devices.
From an environmental perspective, 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene is considered a green alternative to traditional heavy-metal-based phosphors, addressing concerns about toxicity and sustainability in the electronics industry. Its halogen-free composition further enhances its appeal for eco-friendly applications, a topic that resonates strongly with today's environmentally conscious consumers and regulators.
In the context of emerging technologies, this compound has shown promise in quantum dot sensitization and bioimaging, expanding its utility beyond conventional optoelectronics. Studies have also explored its potential in solar cell additives, where its broad absorption spectrum could improve photon harvesting. These diverse applications underscore its versatility and align with current research trends focused on multi-functional materials.
For researchers seeking structure-property relationships, the steric hindrance introduced by the tris(4-phenylphenyl) groups in CAS 7146-38-5 offers valuable insights into molecular packing and intermolecular interactions. Such knowledge is crucial for designing next-generation materials with tailored electroluminescent or charge-transport properties. Computational modeling of this compound has further revealed its HOMO-LUMO energy levels, aiding in the rational design of organic electronic devices.
As the global market for advanced organic materials continues to grow, 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene stands out as a compound with significant commercial potential. Its applications span from consumer electronics to renewable energy, making it a subject of intense research and development. With ongoing innovations in material engineering and device architecture, this compound is poised to play a pivotal role in shaping the future of organic electronics and nanotechnology.
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